N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide is a synthetic organic compound characterized by the presence of furan, pyridine, and oxalamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide typically involves the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of furan-3-carbaldehyde with ethylene glycol in the presence of an acid catalyst to form 2-(furan-3-yl)-2-hydroxyethanol.
Oxalamide Formation: The hydroxyethyl intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative.
Final Coupling: The oxalyl chloride derivative is coupled with 3-aminopyridine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling steps and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in the central nervous system.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
N1-(2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide: Lacks the furan ring, which may result in different biological activity.
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(pyridin-2-yl)oxalamide: The position of the nitrogen in the pyridine ring is different, which can affect its binding properties and reactivity.
Uniqueness
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide is unique due to the combination of furan and pyridine rings, which can provide a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-11(9-3-5-20-8-9)7-15-12(18)13(19)16-10-2-1-4-14-6-10/h1-6,8,11,17H,7H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGOZKNDIQJHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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